3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid
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Overview
Description
3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a furan ring substituted with a carbamoyl group and a propenoic acid moiety. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid typically involves the reaction of 5-carbamoylfuran with acrolein under acidic or basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, ketones, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in structure but lacks the furan ring and carbamoyl group.
Cinnamic acid: Contains a phenyl ring instead of a furan ring and lacks the carbamoyl group.
Uniqueness
3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid is unique due to the presence of both a furan ring and a carbamoyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7NO4 |
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Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-(5-carbamoylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
ZNHUNKLEVGHOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)C=CC(=O)O |
Origin of Product |
United States |
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